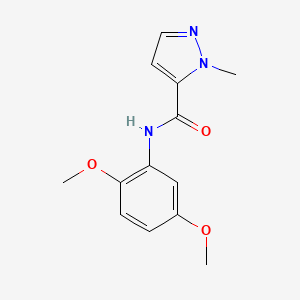
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1960s and has since gained popularity in the scientific community due to its potential applications in research. MPHP is a white crystalline powder that is soluble in organic solvents and is commonly used as a reference compound in forensic analysis.
作用机制
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in euphoria, increased energy, and increased alertness. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects
MPHP has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It can also cause seizures, psychosis, and renal failure. Additionally, MPHP has been shown to have teratogenic effects on developing fetuses.
实验室实验的优点和局限性
MPHP has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other research compounds. It is also stable and has a long shelf life. However, its potential for abuse and addiction can limit its use in certain research studies.
未来方向
There are several future directions for research on MPHP. One potential direction is the development of MPHP analogs with improved pharmacological properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic effects of MPHP in treating dopamine-related disorders such as Parkinson's disease and ADHD. Further research is also needed to understand the long-term effects of MPHP on the body and its potential for addiction and dependence.
Conclusion
In conclusion, MPHP is a synthetic compound with potential applications in scientific research. Its ability to inhibit the reuptake of dopamine makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential for abuse and addiction highlights the need for further research to understand its long-term effects on the body and its potential therapeutic benefits.
合成方法
MPHP can be synthesized through a two-step process. The first step involves the reaction of 4-methylpropiophenone with ammonia to form 4-methylphenyl-2-propanone. The second step involves the reaction of 4-methylphenyl-2-propanone with piperazine to form MPHP. The purity and yield of MPHP can be improved through recrystallization and chromatography techniques.
科学研究应用
MPHP has been used in various scientific research studies, including pharmacology, toxicology, and forensic analysis. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-8-17-9-11-18(12-10-17)15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILKIKHUYONQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5315272.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315279.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)


![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)
![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)
![5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)